molecular formula C9H9NOS B1585063 4-Ethoxyphenyl isothiocyanate CAS No. 3460-49-9

4-Ethoxyphenyl isothiocyanate

Cat. No. B1585063
CAS RN: 3460-49-9
M. Wt: 179.24 g/mol
InChI Key: REEKOMRZYJXXNR-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl isothiocyanate (4-EPITC) is a synthetic compound that has been studied for its potential application in a variety of scientific research areas. This compound is a derivative of isothiocyanates, a class of compounds that are found naturally in cruciferous vegetables such as broccoli and cauliflower. 4-EPITC is a lipophilic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Ethoxyphenyl isothiocyanate demonstrates unique reactivity in chemical synthesis. For example, ethoxycarbonyl isothiocyanate forms adducts with enamines, leading to the synthesis of 4-thiouracil derivatives (Lamon, 1968). Such derivatives are crucial in heterocyclic chemistry.
  • It has distinct interactions in gas-phase reactions, as evidenced by studies on its reaction with OH radicals, which are significant for understanding atmospheric chemistry (Sommerlade, Ekici, & Parlar, 2006).
  • Its peculiar reactivity with pentaphenylborole indicates diverse outcomes compared to isocyanates, showing its potential in synthesizing complex heterocyclic structures (Huang & Martin, 2016).

Pharmaceutical and Biomedical Research

  • In biomedical research, derivatives of 4-ethoxyphenyl isothiocyanate have been used in the development of novel photochromic polymers, indicating its application in materials science relevant to biomedical engineering (Lévesque & Leclerc, 1997).
  • A study on pre-columnar derivatization of glutathione with a derivative of 4-ethoxyphenyl isothiocyanate for high-performance liquid chromatography demonstrates its utility in analytical methodologies in pharmaceutical research (Alexeeva et al., 2018).

Material Science and Sensing Technology

  • 4-Ethoxyphenyl isothiocyanate is used in the post-synthetic modification of metal-organic frameworks, demonstrating its application in the development of highly sensitive and selective sensors, particularly for metal ions (Du et al., 2017).

properties

IUPAC Name

1-ethoxy-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEKOMRZYJXXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188175
Record name p-Ethoxyphenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl isothiocyanate

CAS RN

3460-49-9
Record name 1-Ethoxy-4-isothiocyanatobenzene
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Record name p-Ethoxyphenyl isothiocyanate
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Record name 3460-49-9
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Record name p-Ethoxyphenyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H THABET, MH Helal, MA Salem… - Al-Azhar Bulletin of …, 2011 - absb.journals.ekb.eg
… The starting compound 3 was easily prepared by the reaction of 4-ethoxyphenyl isothiocyanate 1 with cyanoacetic acid hydrazide (2) in dimethylformamide at room temperature, …
Number of citations: 1 absb.journals.ekb.eg
GI Chipen, RP Bokaldere, VY Grinshtein - Chemistry of Heterocyclic …, 1968 - Springer
… N-(4-Ethoxyphenyl)-N'-(3-amyl-l, 2, 4- triazol- 6- yl)thiourea, B) A solution of 1.64 g of 3-amyl-5-amino-l, 2, 4-triazole and 0.9 g of 4-ethoxyphenyl isothiocyanate in 10 ml of alcohol was …
Number of citations: 2 link.springer.com
R Singh, GV Pujar, MN Purohit… - Medicinal Chemistry …, 2013 - Springer
… mol, 3.25 g) and 4-ethoxyphenyl isothiocyanate (0.01 mol, 1.79 g) in 25 ml absolute ethanol. … with 2b (0.01 mol, 3.25 g) and 4-ethoxyphenyl isothiocyanate in 25 ml absolute ethanol. …
Number of citations: 13 link.springer.com
RG Jones, G Allen - Organic Magnetic Resonance, 1982 - Wiley Online Library
… For example, in 4-ethoxyphenyl isothiocyanate, the ethoxy methylene and methyl carbon atoms exhibited chemical shifts of 63.83 ppm and 14.67 ppm, respectively. The absorption due …
Number of citations: 24 onlinelibrary.wiley.com
JW Qiu, XG Zhang, RY Tang… - Advanced Synthesis & …, 2009 - Wiley Online Library
… Interestingly, a less active substrate, 4-methyl-2-bromoaniline (1h), also displayed high activity for the tandem reaction with 4ethoxyphenyl isothiocyanate (2l) in 73% yield (entry 11). …
Number of citations: 95 onlinelibrary.wiley.com
V Alagarsamy, US Pathak - Bioorganic & medicinal chemistry, 2007 - Elsevier
… The title compound was prepared from 6 and 4-ethoxyphenyl isothiocyanate in 40% yield. Mp 272–273 C; 1 H NMR (CDCl 3 ): δ 2.1 (3H, t, CH 2 CH 3 ), 3.8 (s, 1H, NH), 4.2 (q, 2H, CH 2 …
Number of citations: 244 www.sciencedirect.com
CS Wilcox, E Kim, D Romano, LH Kuo, AL Burt… - Tetrahedron, 1995 - Elsevier
… A solution of crude 4-ethoxyphenyl isothiocyanate (0.129 g, 1.0 mmol), n-octylamine (0.179 g, 1.0 mmol) in CH2C12 (5 mL) was stirred for 12 h at room temperature. The volatile …
Number of citations: 174 www.sciencedirect.com
SMS Azab, NM Sarhan - researchgate.net
… acid, (Z)-9-octadecenamide and butylated hydroxytoluene, dodecane, 1,4-di-tert-butylbenzene, neohexene, 1methyl-2-phenylindole, 4-ethoxyphenyl isothiocyanate and 1,2- …
Number of citations: 0 www.researchgate.net
T Koyama, H Zaizen, I Takahashi, H Nakamura… - International Journal of …, 2023 - mdpi.com
… ZKT14 was synthesized from 4-ethoxyphenyl isothiocyanate (59.1 μL, 0.350 mmol) and 2-picolylamine (34.1 μL, 0.350 mmol) by the same method as ZKT3 and 85.9 mg of white solid …
Number of citations: 5 www.mdpi.com
S Mizuta, F Mosaddeque, MMN Tun… - …, 2023 - Wiley Online Library
We report the structural functionalization of the terminal amino group of N 1 ‐(7‐chloroquinolin‐4‐yl) butane‐1,4‐diamine, leading to a series of 7‐chloro‐4‐aminoquinoline derivatives, …

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